molecular formula C24H22N4O3 B603961 N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1119504-09-4

N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Katalognummer: B603961
CAS-Nummer: 1119504-09-4
Molekulargewicht: 414.5g/mol
InChI-Schlüssel: RZSPDGOQUGPOFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a naphthoyl group, and a propyl chain. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Eigenschaften

CAS-Nummer

1119504-09-4

Molekularformel

C24H22N4O3

Molekulargewicht

414.5g/mol

IUPAC-Name

N-[3-[methyl(naphthalene-2-carbonyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C24H22N4O3/c1-28(24(31)18-12-11-16-7-2-3-8-17(16)15-18)14-6-13-25-23(30)21-26-20-10-5-4-9-19(20)22(29)27-21/h2-5,7-12,15H,6,13-14H2,1H3,(H,25,30)(H,26,27,29)

InChI-Schlüssel

RZSPDGOQUGPOFA-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions to form the quinazoline ring. The naphthoyl group is then introduced through a Friedel-Crafts acylation reaction using 2-naphthoyl chloride and an appropriate catalyst such as aluminum chloride. The final step involves the coupling of the naphthoyl-substituted quinazoline with a propylamine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and acylation steps, which can improve reaction efficiency and yield. Additionally, the use of automated purification systems such as high-performance liquid chromatography (HPLC) can ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the naphthoyl group, where nucleophiles such as amines or thiols can replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide, NaOH)

Major Products

    Oxidation: Quinazoline N-oxides

    Reduction: Hydroxyquinazoline derivatives

    Substitution: Amino or thio-substituted naphthoyl derivatives

Wissenschaftliche Forschungsanwendungen

N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other signaling proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets, such as kinases and other signaling proteins. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation, making it a promising candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{3-[methyl(2-benzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
  • N-{3-[ethyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
  • N-{3-[methyl(2-naphthoyl)amino]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Uniqueness

N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthoyl group enhances its ability to interact with hydrophobic pockets in proteins, while the quinazoline core provides a scaffold for further functionalization and optimization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.